Product packaging for Decahydro-2,7-naphthyridine(Cat. No.:CAS No. 885270-20-2)

Decahydro-2,7-naphthyridine

Cat. No.: B1630171
CAS No.: 885270-20-2
M. Wt: 140.23 g/mol
InChI Key: XVBWSIVJQVABMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing Decahydro-2,7-naphthyridine within Naphthyridine Chemistry

The parent structure, naphthyridine, is an aromatic heterocyclic compound consisting of two fused pyridine (B92270) rings. It is a nitrogen-containing analog of naphthalene. nih.gov There are six possible structural isomers of naphthyridine, distinguished by the positions of the two nitrogen atoms within the bicyclic framework. nih.govmdpi.com These isomers are named 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine (B1199556). nih.gov

The 2,7-naphthyridine isomer is one of these six structural variants. Each isomer exhibits distinct physical and chemical properties due to the unique arrangement of the nitrogen atoms, which influences electron distribution, basicity, and reactivity. rsc.org The full saturation of the 2,7-naphthyridine core to yield this compound removes its aromaticity and creates a flexible, alicyclic diamine structure. This transformation from a planar, aromatic system to a saturated, three-dimensional scaffold is a key aspect of its chemistry, offering different possibilities for chemical functionalization and molecular design compared to its aromatic precursor.

Table 1: Structural Isomers of Naphthyridine

Isomer Name Nitrogen Positions Key Properties/Features
1,5-Naphthyridine (B1222797) 1,5 Subject of studies on selective hydrogenation to cis-decahydro-1,5-naphthyridine. thieme-connect.de
1,6-Naphthyridine 1,6 Has a low melting point (<40°C) and presents synthetic challenges.
1,7-Naphthyridine 1,7 Rarely reported and can be unstable under basic conditions.
1,8-Naphthyridine (B1210474) 1,8 Its derivatives include antibacterial agents like enoxacin. The first naphthyridine system reported was a 1,8-isomer in 1893. nih.gov
2,6-Naphthyridine 2,6 Possesses a high melting point (114–115°C) and a rigid structure.
2,7-Naphthyridine 2,7 The parent aromatic scaffold of this compound.

Historical Perspectives on Saturated Naphthyridine Systems

The exploration of naphthyridine chemistry dates back to 1893 with the first synthesis of a 1,8-naphthyridine derivative. nih.govmdpi.com However, significant research into the corresponding saturated (perhydro) systems, known as decahydronaphthyridines, gained momentum much later. A key period of advancement occurred in the 1960s.

In 1967, extensive research was published on the reduction of various naphthyridine isomers. rsc.org A notable method involved the use of sodium in boiling ethanol (B145695) to reduce 1,5-, 1,6-, and 1,7-naphthyridines to their respective trans-decahydro derivatives in high yields. rsc.org This work was crucial as it began to address the stereochemistry of these saturated systems, particularly the configuration at the two bridgehead hydrogen atoms. rsc.org

During the same period, catalytic reduction methods were also explored. The reduction of 1,5-naphthyridine using a platinum oxide catalyst in an acidic solution was shown to produce a separable mixture of both trans- and cis-decahydro-1,5-naphthyridine. rsc.org This was a significant finding, as it provided a pathway to selectively access different stereoisomers. The ability to distinguish between these cis and trans isomers was facilitated by the application of proton magnetic resonance (p.m.r.) spectroscopy, which could detect differences in the signal envelopes of the isomers, similar to observations in the well-studied decalin systems. rsc.org

These foundational studies established key methods for synthesizing decahydronaphthyridines and provided the initial framework for understanding their stereochemical complexity. rsc.org Later research continued to build on this, exploring stereoselective synthesis methods for other isomers, such as the nucleophilic addition to octahydronaphthyridines to create specific trans-decahydro-1,6-naphthyridine derivatives. pleiades.online More recent work has focused on developing highly selective and switchable hydrogenation protocols using different catalysts (e.g., ruthenium vs. palladium) to predictably reduce one of the two pyridine rings in unsymmetrical naphthyridines, further enhancing the synthetic toolkit for these saturated heterocycles. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16N2 B1630171 Decahydro-2,7-naphthyridine CAS No. 885270-20-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4,4a,5,6,7,8,8a-decahydro-2,7-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-3-9-5-8-6-10-4-2-7(1)8/h7-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVBWSIVJQVABMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90632516
Record name Decahydro-2,7-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90632516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885270-20-2
Record name Decahydro-2,7-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90632516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for Decahydro 2,7 Naphthyridine and Its Derivatives

Hydrogenation of 2,7-Naphthyridine (B1199556) Precursors

Hydrogenation stands as the most direct route to decahydro-2,7-naphthyridine, involving the complete saturation of the aromatic 2,7-naphthyridine ring system. This transformation can be accomplished using various catalytic systems and reduction methods.

Catalytic hydrogenation employs hydrogen gas in the presence of a metal catalyst to reduce the double bonds in the naphthyridine core. The choice of catalyst and reaction conditions is crucial for achieving the desired level of saturation.

Platinum-group metals are highly effective for the complete hydrogenation of naphthyridine rings. Catalysts such as Palladium on carbon (Pd/C) and Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, are commonly used in high-pressure hydrogenation systems. These reactions are typically carried out in polar solvents like ethanol (B145695) or acetic acid. For instance, the full saturation of the naphthyridine ring system can be achieved at pressures ranging from 50 to 100 bar of H₂ and temperatures between 80 and 120°C. The use of these robust catalysts under high pressure ensures the complete reduction of both pyridine (B92270) rings, leading to the formation of the decahydro- derivative.

CatalystPressure (bar)Temperature (°C)SolventOutcome
Pd/C or PtO₂50-10080-120Ethanol or Acetic AcidFull saturation to this compound

Raney Nickel offers a cost-effective alternative to precious metal catalysts for hydrogenation reactions. It is a porous nickel catalyst known for its high surface area and catalytic activity. sigmaaldrich.com Raney Nickel is effective in the hydrogenation of aromatic compounds, including naphthyridine precursors. sigmaaldrich.com However, its application requires careful control of reaction conditions, particularly pH, to prevent deactivation of the catalyst. Despite being less expensive, Raney Nickel can be a powerful tool for large-scale production when conditions are optimized. rsc.org

CatalystKey FeatureConsideration
Raney NickelCost-effectiveRequires careful pH control to prevent deactivation

In some synthetic strategies, the partial reduction of the 2,7-naphthyridine ring is desired to form tetrahydro-2,7-naphthyridine intermediates. Achieving this selectivity requires careful selection of the catalyst and reaction conditions to avoid over-reduction to the decahydro- state.

Palladium on calcium carbonate (Pd/CaCO₃) in methanol (B129727) has been reported to selectively yield the 1,2,3,4-tetrahydro isomer with moderate to good yields (around 53%). In contrast, using PtO₂ under similar conditions tends to lead to the fully reduced decahydro product. The ability to selectively hydrogenate one of the two pyridine rings is crucial for the synthesis of specific derivatives, as the resulting tetrahydro- intermediates can be further functionalized. For instance, brominated tetrahydro-2,7-naphthyridine intermediates can undergo palladium-catalyzed cross-coupling reactions to introduce aryl or heteroaryl groups.

Recent studies have also explored switchable and ring-selective hydrogenation of naphthyridine isomers using different catalyst systems. acs.orgnih.gov For example, a homogeneous ruthenium precatalyst, [Ru(p-cymene)I₂]₂, and a heterogeneous palladium catalyst can exhibit orthogonal reactivity, allowing for the selective hydrogenation of either ring based on catalyst choice. acs.orgnih.gov The selectivity in the ruthenium system is primarily governed by the electronics of the rings, while in the palladium system, it is influenced by a combination of steric and electronic effects. acs.orgnih.gov

CatalystSolventProductYield
Pd/CaCO₃Methanol1,2,3,4-Tetrahydro-2,7-naphthyridine (B27074)~53%
[Ru(p-cymene)I₂]₂DCERing-selective tetrahydro-naphthyridineVaries acs.org
Pd/CMethanolRing-selective tetrahydro-naphthyridineVaries acs.org

Chemical reduction methods provide an alternative to catalytic hydrogenation for the synthesis of decahydro-2,7-naphthyridines.

The use of sodium in boiling ethanol is a classic method for the reduction of naphthyridines. rsc.org This method, known as the Birch reduction for aromatic systems, generates active hydrogen in situ for the stepwise saturation of the rings. It has been successfully used to prepare various decahydronaphthyridines, typically affording the trans-isomer in high yield. rsc.org

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing a wide range of functional groups, including the double bonds in aromatic heterocyclic systems. lumenlearning.com It is particularly effective for bench-scale reductions. However, its high reactivity, especially with protic solvents, and safety concerns make it less suitable for industrial applications. commonorganicchemistry.com The reduction is typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). commonorganicchemistry.com

The successful synthesis of this compound with high yield and purity hinges on the careful optimization of hydrogenation conditions. Key parameters that influence the reaction outcome include the choice of catalyst, solvent, temperature, and hydrogen pressure.

Catalyst Selection: The choice between platinum-group catalysts (Pd/C, PtO₂) and Raney Nickel depends on factors like desired selectivity, cost, and scale of the reaction. Platinum-group catalysts are generally more active and provide complete saturation, while Raney Nickel is a more economical option for large-scale synthesis. For selective hydrogenation to tetrahydro intermediates, catalysts like Pd/CaCO₃ or specific ruthenium complexes are employed. acs.org

Solvent Systems: Polar solvents like ethanol and acetic acid are commonly used for catalytic hydrogenation. The addition of water as a co-catalyst with Pd/C has been shown to enhance reaction rates.

Pressure and Temperature: High pressure (50–100 bar) and elevated temperatures (80–120°C) are typically required for the complete hydrogenation of the naphthyridine ring system using platinum-group catalysts. Milder conditions may be employed for selective reductions.

Substituent Effects: The steric and electronic properties of substituents on the naphthyridine ring can significantly influence the reaction kinetics. For example, bulky substituents may hinder the approach of the substrate to the catalyst surface, slowing down the hydrogenation rate. Conversely, electron-donating groups can sometimes accelerate the reaction by stabilizing transition states.

In industrial settings, continuous flow reactors and advanced catalytic systems are often employed to maximize yield, ensure efficient conversion, and improve scalability.

Optimization of Hydrogenation Conditions

Temperature and Pressure Influence

The complete saturation of the 2,7-naphthyridine ring system to yield its decahydro derivative is typically achieved through high-pressure catalytic hydrogenation. Research indicates that these reactions are generally conducted at elevated temperatures and pressures to ensure full reduction. Common conditions involve temperatures ranging from 80°C to 120°C and hydrogen gas pressures between 50 and 100 bar. vulcanchem.com These conditions provide the necessary energy to overcome the activation barrier for the aromatic ring reduction.

The interplay between temperature and pressure is crucial. Higher pressures increase the concentration of hydrogen on the catalyst surface, which generally accelerates the reaction rate. However, temperature must be carefully managed, as excessively high temperatures can lead to side reactions and potential degradation of the product, while lower temperatures may result in incomplete hydrogenation, yielding partially saturated intermediates.

Table 1: Influence of Temperature and Pressure on Hydrogenation

ParameterTypical RangeEffect on Reaction
Temperature80–120°CProvides activation energy for ring saturation. High temperatures can increase side reactions.
Pressure50–100 barIncreases H₂ concentration on the catalyst surface, enhancing reaction rates.
Solvent Selection and Effects

The choice of solvent plays a significant role in the synthesis of this compound by influencing substrate solubility, catalyst dispersion, and even catalyst activity. Polar solvents are frequently employed for the hydrogenation of 2,7-naphthyridine precursors.

Ethanol and Acetic Acid : These are commonly used solvents that effectively dissolve the naphthyridine starting material and maintain the catalyst in a well-dispersed suspension.

Ethanol-Water Mixtures : The addition of water as a co-solvent can improve catalyst dispersion and the solubility of certain reagents, sometimes enhancing reaction rates by as much as 40% when used with a palladium on carbon (Pd/C) catalyst.

Supercritical CO₂ : Emerging as an environmentally friendly alternative, supercritical carbon dioxide has been shown to reduce reaction times by up to 30% in some cases.

The solvent can also impact the product profile. For instance, acidic conditions, such as those provided by acetic acid, can sometimes promote the formation of ring-opened amine byproducts.

Catalyst Selection and Activity

The catalyst is the cornerstone of the hydrogenation process, with its selection directly impacting reaction efficiency and selectivity. Platinum-group metals are highly effective for the full saturation of the naphthyridine ring.

Palladium on Carbon (Pd/C) : A widely used and effective catalyst for hydrogenation. Its activity can be enhanced with a water co-catalyst. However, under certain conditions, Pd/C may selectively produce tetrahydro-derivatives rather than the fully saturated decahydro product. rsc.org

Platinum(IV) Oxide (PtO₂, Adams' catalyst) : This catalyst is known for its high activity and is often used to ensure complete reduction to the decahydro- state. In some cases, PtO₂ is so effective that it can lead to over-reduction, favoring the formation of decahydro derivatives where a tetrahydro product might be desired.

Raney Nickel : A cost-effective alternative to platinum-group metals. However, it requires careful pH control during the reaction to prevent deactivation.

Sodium in Ethanol : This system generates active hydrogen in situ and can be used for the stepwise saturation of the rings, typically yielding the trans-isomer of the decahydro product. rsc.org

Table 2: Comparison of Catalysts for Naphthyridine Reduction

CatalystTypical ApplicationAdvantagesConsiderations
Palladium on Carbon (Pd/C)Selective or complete hydrogenationEffective, activity can be boosted with H₂OCan sometimes favor partial hydrogenation (tetrahydro- stage) rsc.org
Platinum(IV) Oxide (PtO₂)Complete hydrogenation to decahydro-High activity, ensures full saturation Can lead to over-reduction
Raney NickelComplete hydrogenationCost-effective Requires careful pH control to prevent deactivation
Sodium in EthanolStepwise reduction to decahydro-High yield of trans-isomer rsc.orgGenerates active hydrogen in situ
Reaction Monitoring Techniques (e.g., In-situ IR Spectroscopy)

To optimize reaction conditions and control the formation of intermediates and byproducts, real-time monitoring is essential. In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful Process Analytical Technology (PAT) tool used for this purpose. mt.com By inserting a probe directly into the reaction vessel, in-situ IR spectroscopy allows for the continuous tracking of the concentrations of reactants, intermediates, and products in real time. mt.comrsc.org

This technique operates by measuring the absorption of infrared radiation at the characteristic vibrational frequencies of different functional groups in the molecules. mt.com For example, during the reduction of a naphthyridine derivative, the disappearance of spectral bands associated with the aromatic C=C and C=N bonds can be monitored, while the appearance of signals for C-N and C-H bonds in the saturated ring system can be tracked. This allows researchers to identify the formation of key intermediates, determine the reaction endpoint, and gain insights into the reaction kinetics and mechanism. mt.comnih.gov Such monitoring is crucial for optimizing conditions to favor the desired decahydro product over partially hydrogenated isomers. Other monitoring techniques used during industrial-scale production for quality control include inline NMR and HPLC. vulcanchem.com

Byproduct Formation and Control (e.g., Partial Hydrogenation Intermediates)

A significant challenge in the synthesis of this compound is the potential formation of byproducts, which arise primarily from incomplete reactions or side reactions. The most common byproducts are partially hydrogenated intermediates.

Hexahydro-2,7-naphthyridine : This is a common intermediate that can be present in amounts of 15–20% in reactions where conditions are not optimized for complete hydrogenation.

Tetrahydro-2,7-naphthyridine : Catalytic reduction using palladium on charcoal can sometimes favor the formation of the 1,2,3,4-tetrahydro-derivative, requiring further processing to achieve full saturation. rsc.org

Ring-Opened Amines : Under certain conditions, particularly acidic ones, cleavage of the heterocyclic ring can occur, leading to the formation of ring-opened amine byproducts, though typically in small amounts (<5%).

Control over byproduct formation is achieved by fine-tuning the reaction parameters discussed previously. For instance, using a highly active catalyst like PtO₂ or increasing the reaction time, temperature, or pressure can help drive the reaction to completion, minimizing the presence of partially hydrogenated intermediates. Subsequent purification steps, such as crystallization or chromatography, are then used to remove any remaining impurities.

Modular and Multi-Component Synthetic Routes

Beyond the direct hydrogenation of the parent heterocycle, this compound and its derivatives can be accessed through modular strategies that build the core structure from simpler fragments. These methods, including multi-component reactions, offer flexibility in introducing a variety of substituents. rsc.orgorganic-chemistry.org

Cyclocondensation Reactions of Aminopyridine Derivatives

A primary modular strategy for constructing the 2,7-naphthyridine skeleton involves the cyclocondensation of substituted pyridine derivatives. researchgate.net This approach builds one of the rings onto a pre-existing pyridine ring.

A representative example is the synthesis of tetrahydro-2,7-naphthyridine intermediates, which can then be further reduced to the decahydro stage. In this procedure, an aminopyridine, such as 2-amino-6-methylpyridine, is reacted with a bifunctional electrophile like dichloroacetone. The reaction proceeds via a cyclization step in a solvent such as ethanol under reflux to form the core tetrahydro-2,7-naphthyridine structure. This modular approach allows for the synthesis of complex derivatives, as the substituents on the initial aminopyridine are incorporated into the final product. Similarly, multi-component reactions involving aminopyrazoles have been used to construct related benzo[c]pyrazolo rsc.orgnaphthyridine systems in an efficient, one-pot process. rsc.org

Nucleophilic Substitution Reactions in Intermediate Synthesis

The construction of the this compound scaffold often proceeds through partially saturated intermediates, such as tetrahydro-2,7-naphthyridines, which are themselves synthesized via multi-step sequences. Nucleophilic substitution reactions are pivotal in the formation and modification of these crucial precursors.

A common strategy begins with the cyclocondensation of aminopyridine derivatives with dichloroacetones to form chlorinated tetrahydro-2,7-naphthyridine cores. Specifically, 7-alkyl-1,3-dichloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles serve as versatile starting materials. mdpi.com These compounds undergo regioselective nucleophilic aromatic substitution (SNAr) when treated with various nucleophiles. For instance, reaction with cyclic secondary amines like pyrrolidine (B122466), piperidine (B6355638), and azepane in absolute ethanol selectively displaces the chlorine atom at the C-1 position. mdpi.com This step yields 7-alkyl-1-amino-3-chloro-5,6,7,8-tetrahydro-2,7-naphthyridines, which are key intermediates for further transformations. mdpi.com

The reaction of 1,3-dichloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile with cyclic amines provides the corresponding 1-amino-3-chloro derivatives. mdpi.com These can undergo a second nucleophilic substitution. For example, reaction with 2-mercaptoethanol (B42355) introduces a (2-hydroxyethyl)thio group at the C-3 position, demonstrating the staged functionalization possible through sequential nucleophilic substitutions. mdpi.com

Table 1: Synthesis of 1-Amino-3-chloro-tetrahydro-2,7-naphthyridines via Nucleophilic Substitution mdpi.commdpi.com
Starting MaterialNucleophile (Amine)ProductYield (%)
1,3-dichloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrilePyrrolidine1-Pyrrolidin-1-yl-3-chloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrileHigh
1,3-dichloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrileAzepane1-Azepan-1-yl-3-chloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile87
7-Methyl-1,3-dichloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrilePyrrolidine7-Methyl-1-(pyrrolidin-1-yl)-3-chloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile78
7-Isopropyl-1,3-dichloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrilePiperidine7-Isopropyl-1-(piperidin-1-yl)-3-chloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile65

Rearrangement Pathways in this compound Synthesis

The synthesis of substituted 2,7-naphthyridine derivatives can involve sophisticated rearrangement reactions, which alter the core structure to create novel scaffolds. The Smiles rearrangement, a type of intramolecular nucleophilic aromatic substitution, has been successfully applied within the 2,7-naphthyridine series. mdpi.comnih.gov

This rearrangement is observed when 1-amino-3-substituted-tetrahydro-2,7-naphthyridine intermediates are subjected to specific conditions. mdpi.com For instance, the conversion of 1-amino-3-chloro derivatives can be thermally induced to trigger a cascade rearrangement, ultimately forming 1,3-diamino-2,7-naphthyridines. mdpi.com The reaction is significantly influenced by steric factors, including the size of the alkyl substituent at the N-7 position and the nature of the cyclic amine at the C-1 position. mdpi.comnih.gov

In contrast, when the C-3 position is occupied by an oxo group, forming 1-amino-3-oxo-2,7-naphthyridines, the subsequent rearrangement proceeds much faster and is not significantly affected by the steric bulk of substituents. mdpi.comnih.gov Computational studies suggest that this enhanced reactivity is due to a considerable increase in the positive electrostatic potential on the cyano group, which is the site of the intramolecular nucleophilic attack that initiates the rearrangement. mdpi.comnih.gov This pathway provides an efficient route to 1-amino-3-oxo-2,7-naphthyridines, which are valuable precursors for further elaboration. mdpi.com

Table 2: Factors Influencing Rearrangement in 2,7-Naphthyridine Synthesis mdpi.comnih.gov
Substrate TypeKey Influencing FactorsReaction RateRearrangement Outcome
1,3-Diamino-2,7-naphthyridinesSteric bulk of N-7 substituent and C-1 cyclic amineSlowerFormation of rearranged diamino products
1-Amino-3-oxo-2,7-naphthyridinesMinimal influence from alkyl and amine groupsFasterFormation of rearranged oxo-products, sometimes with subsequent amine addition to the carbonyl group

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for Functionalization

Palladium-catalyzed cross-coupling reactions are indispensable tools for the late-stage functionalization of heterocyclic cores, including the precursors to decahydro-2,7-naphthyridines. researchgate.net These methods allow for the precise installation of a wide array of substituents, which is crucial for creating diverse chemical libraries and optimizing the properties of target molecules.

Halogenated or triflate-bearing naphthyridine intermediates are common substrates for these transformations. Brominated tetrahydro-2,7-naphthyridine intermediates can be effectively functionalized via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. These protocols enable the introduction of various aryl and heteroaryl moieties, significantly expanding the accessible chemical space before the final saturation of the ring system. Similarly, 4-chlorobenzo[c] mdpi.comnaphthyridine has been successfully subjected to Suzuki and Stille cross-coupling reactions to introduce new carbon-carbon bonds. beilstein-journals.org

The Buchwald-Hartwig amination is another powerful palladium-catalyzed method used to form carbon-nitrogen bonds. While demonstrated extensively on related isomers like 1,5- and 1,7-naphthyridines, the principles are broadly applicable. nih.govnih.gov For example, 2-chloro or 2-triflate substituted 1,5-naphthyridines react with various amines in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand, such as XantPhos, to yield aminated products. nih.gov These reactions showcase the power of palladium catalysis to construct highly functionalized naphthyridine scaffolds that can then be hydrogenated to their decahydro derivatives. nih.gov

Table 3: Examples of Palladium-Catalyzed Cross-Coupling on Naphthyridine Scaffolds beilstein-journals.orgnih.gov
Reaction TypeNaphthyridine SubstrateCoupling Partner/ReagentPurpose
Suzuki-MiyauraBrominated tetrahydro-2,7-naphthyridineAryl/heteroaryl boronic acidC-C bond formation (Arylation)
Buchwald-HartwigBrominated tetrahydro-2,7-naphthyridineAmineC-N bond formation (Amination)
Stille4-Chlorobenzo[c] mdpi.comnaphthyridineOrganostannaneC-C bond formation
Buchwald-Hartwig Amination2-Triflyloxy-1,5-naphthyridineAmineC-N bond formation (Amination)

Asymmetric Synthesis of Enantiopure this compound Derivatives

The synthesis of enantiomerically pure decahydro-2,7-naphthyridines is of paramount importance, particularly for applications in medicinal chemistry where a specific stereoisomer is often responsible for the desired biological activity. Asymmetric synthesis strategies are therefore focused on establishing the key stereocenters in a controlled manner.

Chiral Ligand Design and Catalyst Systems

The success of asymmetric catalysis hinges on the design of effective chiral ligands that can create a well-defined chiral environment around a metal center. For the synthesis of enantiopure naphthyridine derivatives, transition metal catalysts, particularly those based on iridium and ruthenium, are frequently employed in combination with specialized chiral ligands. nih.gov

One successful approach involves the use of chiral phosphoramidate (B1195095) ligands in combination with iridium catalysts. These systems have proven effective in the asymmetric hydrogenation of imine intermediates, leading to enantiomerically enriched tetrahydro-2,7-naphthyridines with high levels of stereocontrol, often exceeding 90% enantiomeric excess (ee). Another class of privileged ligands are chiral N,N'-dioxides, which are synthesized from readily available amino acids and can coordinate with a variety of metal ions. rsc.org These flexible, tetradentate ligands form non-planar complexes that serve as tunable chiral platforms for asymmetric transformations. rsc.org For related naphthyridine isomers, chiral diamine ligands complexed with ruthenium have also been used to achieve stereochemical control during hydrogenation. vulcanchem.com

Stereoselective Hydrogenation Approaches

Stereoselective hydrogenation is a cornerstone of asymmetric synthesis, allowing for the conversion of prochiral precursors like imines or olefins into chiral products with high enantiopurity. This is often the key step for setting the stereochemistry of the naphthyridine core before or during the final reduction to the decahydro state.

Asymmetric hydrogenation of partially unsaturated naphthyridine precursors is a primary strategy. For instance, the hydrogenation of imine intermediates using chiral iridium-phosphoramidate catalyst systems is a key method for producing enantiopure tetrahydro-2,7-naphthyridines. An alternative to direct hydrogenation is transfer hydrogenation, which uses organic molecules as a source of hydrogen, avoiding the need for high-pressure H₂ gas. A ruthenium-catalyzed enantioselective transfer hydrogenation has been developed as a crucial step in the synthesis of a chiral tetrahydro-1,6-naphthyridine scaffold, highlighting the versatility of this approach. nih.gov

The choice of metal catalyst and reaction conditions can also dictate the diastereoselectivity of the reduction. For example, in the synthesis of related heterocyclic systems, the use of a 5% Rhodium-on-alumina (Rh-Al₂O₃) catalyst favored the formation of a specific cis-diastereomer. clockss.org The stereochemical outcome of these reductions is governed by the precise interaction between the substrate and the chiral catalyst, making the optimization of the catalyst system critical for achieving the desired enantiopure product. psu.edu

Table 4: Catalyst Systems for Asymmetric/Stereoselective Hydrogenation of Naphthyridine Precursors nih.govclockss.org
Catalyst SystemSubstrate TypeReaction TypeStereochemical Outcome
Iridium / Chiral Phosphoramidate LigandImine intermediateAsymmetric Hydrogenation>90% ee for tetrahydro-2,7-naphthyridines
Ruthenium / Chiral Diamine LigandDihydronaphthyridineEnantioselective Transfer HydrogenationHigh ee for tetrahydro-1,6-naphthyridine
5% Rh-Al₂O₃Benzo[a]quinolizinoneCatalytic HydrogenationHigh diastereoselectivity (cis product)

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like this compound to minimize environmental impact and improve efficiency. These approaches focus on atom economy, use of safer solvents, reduction of waste, and energy efficiency. sphinxsai.comrsc.org

One key strategy is the development of one-pot, multi-component reactions. An efficient protocol for the synthesis of related benzo[c]pyrazolo mdpi.comnaphthyridines utilizes a regioselective multi-component reaction performed in water, which serves as an environmentally benign solvent. rsc.org This method features short reaction times, reduced waste, and avoids the use of transition metals for the crucial C-C and C-N bond formations. rsc.org

Solvent Replacement Strategies

Traditional synthetic routes to this compound often rely on the complete hydrogenation of 2,7-naphthyridine precursors. These reactions typically employ conventional polar solvents such as ethanol, methanol, or acetic acid to facilitate the catalytic process using platinum-group catalysts. While effective, the drive towards greener chemistry has spurred investigation into alternative solvent systems that reduce environmental impact.

One of the most significant advances in green synthetic chemistry is the use of water as a reaction medium. An environmentally benign protocol has been developed for the synthesis of related benzo[c]pyrazolo researchgate.netnaphthyridine derivatives through a regioselective multi-component reaction performed "on-water". rsc.org This strategy leverages the unique properties of water to promote the reaction cascade, which includes Knoevenagel condensation, Michael addition, cyclization, and aromatization. rsc.org The benefits of using water as a solvent include its non-toxic nature, non-flammability, and low cost, making it an ideal replacement for volatile organic solvents. rsc.org

Another key strategy involves minimizing or eliminating solvent use altogether through techniques like microwave-assisted organic synthesis (MAOS). Microwave irradiation can drive chemical reactions by directly converting electromagnetic energy into heat within the reactant molecules. derpharmachemica.com This method has been successfully applied to the synthesis of various naphthyridine isomers, offering an efficient, clean, and environmentally friendly alternative that often proceeds under solvent-free conditions, leading to excellent yields and high product purity. derpharmachemica.comsphinxsai.com

StrategyKey FeaturesRelevant Compound Type
"On-Water" Synthesis Uses water as a green solvent; often involves multi-component reactions; reduces use of volatile organic compounds. rsc.orgBenzo[c]pyrazolo researchgate.netnaphthyridines rsc.org
Microwave-Assisted Synthesis (MAOS) Reduces or eliminates the need for solvent; shortens reaction times; increases reaction efficiency and yields. derpharmachemica.comsphinxsai.com1,7-Naphthyridines, 2,6-Naphthyridines derpharmachemica.comsphinxsai.com
Conventional Hydrogenation Solvents Use of polar protic solvents like ethanol, methanol, or acetic acid to facilitate catalytic hydrogenation. Decahydro-2,7-naphthyridines

Reduced Waste Protocols

The reduction of chemical waste is a cornerstone of green chemistry, addressed by designing synthetic routes with high atom economy and fewer intermediate purification steps. Catalytic hydrogenation, the primary method for producing the decahydro-scaffold, is inherently a low-waste process compared to stoichiometric reductions that use reagents like lithium aluminum hydride (LiAlH4) or sodium in ethanol. Catalytic methods, using metals like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂), require only small amounts of catalyst to convert large quantities of substrate, thereby minimizing waste. vulcanchem.com

Microwave-assisted synthesis also contributes to waste reduction. The high efficiency and significantly shorter reaction times associated with microwave-promoted reactions mean less energy consumption and a lower likelihood of side-product formation, which simplifies purification and reduces waste streams. derpharmachemica.com These "e-chemistry" approaches are noted for being easy, economic, effective, and eco-friendly. derpharmachemica.com

ProtocolKey FeaturesAdvantage in Waste Reduction
Catalytic Hydrogenation Employs reusable metal catalysts (e.g., Pd/C, PtO₂) in small quantities. High atom economy; avoids large quantities of stoichiometric reducing agents and their byproducts.
One-Pot, Multi-Component Reactions Combines multiple reaction steps in a single vessel without isolating intermediates. rsc.orgReduces solvent use for workup and purification; minimizes material loss between steps. rsc.orgscholaris.ca
Microwave-Assisted Synthesis Utilizes microwave irradiation to accelerate reactions. derpharmachemica.comsphinxsai.comShortens reaction times, increases yields, and often reduces the formation of side products, leading to cleaner reactions and less purification waste. derpharmachemica.com

Novel and Unexpected Synthetic Discoveries

The exploration of new synthetic routes for naphthyridine derivatives periodically leads to the discovery of unexpected reaction pathways and novel molecular architectures. These discoveries expand the chemical space and provide access to complex structures with potential biological activity.

One such discovery is a substitution-triggered rearrangement cascade . In the synthesis of derivatives from 7-alkyl-1,3-dichloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles, the introduction of cyclic amines (such as pyrrolidine or piperidine) at position 3 was found to initiate a complex rearrangement. This cascade reaction ultimately leads to the formation of 6,8-diamino-2-methyl-2,7-naphthyridin-1-ones, a class of compounds not directly targeted, revealing a novel pathway for constructing highly functionalized naphthyridinone cores.

Another significant development is the application of Meyers' Lactamization to create novel, three-dimensional tricyclic spirolactams. In a recent study, researchers successfully reacted keto-esters with amino-alcohols to generate complex scaffolds. nih.gov This methodology was extended to produce a decahydro- oxazino[2,3-j] nih.govnaphthyridin-6-one core, demonstrating a powerful strategy for building bio-inspired, spirocyclic systems that fuse the decahydronaphthyridine framework with other heterocyclic rings. nih.gov This discovery opens avenues for creating diverse libraries of structurally complex molecules for drug discovery.

DiscoveryDescriptionResulting Structure
Substitution-Triggered Rearrangement A cascade reaction initiated by nucleophilic substitution on a tetrahydro-2,7-naphthyridine precursor. 6,8-Diamino-2-methyl-2,7-naphthyridin-1-ones
Meyers' Lactamization Application A stereoselective reaction between keto-esters and amino-alcohols to form complex lactams. nih.govTricyclic spirolactams with a decahydro- oxazino[2,3-j] nih.govnaphthyridin-6-one core. nih.gov

Chemical Reactivity and Derivatization of Decahydro 2,7 Naphthyridine

Ring System Modifications and Functionalization

The functionalization of the decahydro-2,7-naphthyridine ring system primarily involves reactions at the nitrogen centers, although modifications to the carbon skeleton are also possible.

The secondary amine groups in this compound are nucleophilic and readily undergo alkylation and acylation reactions. These reactions are fundamental for introducing a wide range of functional groups onto the naphthyridine core.

Alkylation: N-alkylation can be achieved by treating this compound with alkyl halides. For instance, the reaction with 2-bromoethanol (B42945) in the presence of a base like cesium carbonate can yield N-hydroxyethyl derivatives. mdpi.comnih.gov The reaction proceeds through a standard nucleophilic substitution mechanism where the nitrogen atom attacks the electrophilic carbon of the alkyl halide. The choice of the alkylating agent and reaction conditions allows for the synthesis of mono- or di-alkylated products.

Acylation: Similarly, acylation of the nitrogen atoms is a common transformation. Acyl chlorides or anhydrides react with this compound under mild conditions to form stable amide derivatives. mdpi.com For example, the reaction with methanesulfonyl chloride in the presence of triethylamine (B128534) leads to the corresponding N-sulfonylated product. clockss.org These acylation reactions are crucial for the synthesis of various amides, carbamates, and ureas, which are important functional groups in many biologically active molecules.

Table 1: Examples of Alkylation and Acylation Reactions of Naphthyridine Derivatives This table provides examples of alkylation and acylation reactions on naphthyridine cores, illustrating the types of reagents and resulting products.

Reaction Type Starting Material Reagent(s) Product Type Reference
N-Alkylation trans-Decahydro- -naphthyridine 2-Bromoethanol, Cs₂CO₃ N-(2-Hydroxyethyl) derivative mdpi.comnih.gov
N-Alkylation 1,5-Naphthyridine-2,6-dione 1-Bromooctane N,N'-Dialkylated derivative nih.gov
N-Acylation trans-Decahydro- -naphthyridine Acyl chlorides N-Acyl derivative (Amide) mdpi.com
N-Sulfonylation Decahydro-6H-isoquino[2,1-g] vulcanchem.comnaphthyridine Methanesulfonyl chloride, Triethylamine N-Sulfonyl derivative clockss.org

As a diamine, this compound is basic and readily forms salts with acids. The most common salt form is the dihydrochloride (B599025). This is typically prepared by treating a solution of the free base in a suitable solvent, such as ethanol (B145695) or ether, with hydrochloric acid. The resulting this compound dihydrochloride is often a crystalline solid that is more stable and easier to handle than the free base. The formation of the dihydrochloride salt is also a common strategy to improve the water solubility of naphthyridine derivatives for biological testing.

While the most common reduction reaction involving the 2,7-naphthyridine (B1199556) system is the hydrogenation of its aromatic or partially saturated precursors to yield the decahydro form, the fully saturated ring can also undergo further oxidation. rsc.org

Oxidation: Oxidation of decahydro-naphthyridine derivatives can lead to the corresponding aromatic naphthyridines. mdpi.com For example, heating tetrahydro derivatives in mesitylene (B46885) at high temperatures can result in dehydrogenation. Common oxidizing agents like potassium permanganate (B83412) and chromium trioxide can also be used to oxidize partially saturated naphthyridines. Another important oxidation reaction is the formation of N-oxides by treating the naphthyridine with oxidizing agents like meta-chloroperbenzoic acid (m-CPBA). nih.govvulcanchem.commdpi.com These N-oxides are valuable intermediates for further functionalization, such as halogenation and cross-coupling reactions. vulcanchem.com

Reduction: Further reduction of the this compound ring system itself is not a common reaction as it is already fully saturated. However, functional groups attached to the decahydro-scaffold can be selectively reduced. For example, amide or ester functionalities on the ring can be reduced to the corresponding amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄).

Rearrangement Reactions Involving Amines

Derivatives of 2,7-naphthyridine can undergo fascinating rearrangement reactions, particularly the Smiles rearrangement, which involves an intramolecular nucleophilic aromatic substitution.

A notable rearrangement has been observed in the reaction of 7-alkyl-1,3-dichloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles with amines. The initial step is a nucleophilic substitution of the chlorine atom at the 1-position by a cyclic amine (e.g., pyrrolidine (B122466), piperidine). mdpi.commdpi.com The resulting 1-amino-3-chloro-tetrahydro-2,7-naphthyridine intermediate can then undergo a further reaction with a primary amine that has a boiling point above 145°C. This triggers a cascade rearrangement, leading to the formation of 6,8-diamino-2-methyl-2,7-naphthyridin-1-ones. This rearrangement provides a novel route to this class of compounds. mdpi.commdpi.com

Table 2: Synthesis of 1-Amino-3-chloro-7-alkyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile Intermediates This table presents data on the synthesis of key intermediates that can undergo rearrangement reactions.

Starting Material (R-group) Amine Reagent Reaction Time (h) Yield (%) Reference
Isopropyl Pyrrolidine 5 - mdpi.com
Isobutyl Pyrrolidine - 88 mdpi.com
Benzyl (B1604629) Pyrrolidine - - mdpi.com
Isopropyl Piperidine (B6355638) 5 - mdpi.com
Isobutyl Piperidine - 85 mdpi.com
Benzyl Piperidine - 84 mdpi.com
Isopropyl Azepane 5 - mdpi.com
Isobutyl Azepane - 82 mdpi.com
Benzyl Azepane - 87 mdpi.com

The rate and outcome of the rearrangement reactions are significantly influenced by both steric and electronic factors.

Steric Effects: The steric bulk of the substituent at the 7-position of the 2,7-naphthyridine ring plays a crucial role. For instance, replacing a methyl group with a bulkier benzyl group at the 7-position can significantly slow down the rearrangement, and in some cases, prevent it from occurring altogether. mdpi.com This is attributed to the steric hindrance caused by the larger group, which can impede the necessary conformational changes for the rearrangement to proceed. mdpi.com The nature of the cyclic amine at the 1-position also exerts a steric influence on the reaction. nih.gov

Electronic Effects: The electronic properties of the substituents also affect the rearrangement. The rearrangement is facilitated by an increase in the positive charge on the cyano group, which is the site of nucleophilic attack during the rearrangement process. nih.gov Calculations of electrostatic potential (ESP) charges have shown that a higher positive charge on the cyano carbon correlates with an increased tendency to react and a higher reaction velocity. nih.gov In contrast, the electronic effect of the alkyl substituent at the 7-position on the naphthyridine ring itself is considered to be negligible in terms of its influence on the initial nucleophilic attack. mdpi.com

Structural and Conformational Analysis of Decahydro 2,7 Naphthyridine

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for determining the detailed structure of decahydro-2,7-naphthyridine in solution. By analyzing the spectra of different nuclei, primarily ¹H and ¹³C, chemists can map out the complete carbon-hydrogen framework and deduce the compound's stereochemistry. The conformational flexibility of the this compound ring system, which is greater than that of its 1,8-isomer, can be investigated through temperature-dependent NMR studies. mdpi.com

The ¹H NMR spectrum of this compound provides a wealth of information. The chemical shifts of the protons are indicative of their local electronic environment. Protons attached to carbons adjacent to the nitrogen atoms (positions 1, 3, 6, and 8) are expected to resonate at a lower field (higher ppm) compared to the other methylene (B1212753) protons (at positions 4 and 5) and the bridgehead protons (at 4a and 8a) due to the deshielding effect of the electronegative nitrogen atoms.

Spin-spin coupling, observed as splitting of the signals, reveals the number of neighboring protons and their spatial orientation. The magnitude of the coupling constant (J-value) is particularly useful for conformational analysis. For instance, in related saturated octahydro-2,7-naphthyridine derivatives, large coupling constants in the range of 9.8–12.3 Hz are characteristic of trans-diaxial relationships between adjacent protons, which helps in assigning the chair conformation of the piperidine (B6355638) rings. researchgate.net The complete saturation of the ring system leads to complex multiplets due to extensive scalar coupling between non-equivalent protons.

Table 1: Representative ¹H NMR Data for Saturated Naphthyridine Scaffolds Specific experimental data for the parent this compound is not readily available in the cited literature. The table illustrates typical values for related structures.

Proton EnvironmentTypical Chemical Shift (δ, ppm) RangeTypical Coupling Constant (J, Hz)Multiplicity
H adjacent to N (e.g., H-1, H-3)2.5 - 3.5-Multiplet
Bridgehead H (e.g., H-4a, H-8a)1.8 - 2.5-Multiplet
Methylene H (e.g., H-4, H-5)1.2 - 2.0-Multiplet
Trans-diaxial Protons-9.0 - 13.0Doublet of doublets

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Spectral Analysis (e.g., Carbon Environments, APT, DEPT, DIRECT HETCOR Experiments)

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. Depending on the stereochemistry of the ring fusion (cis or trans), the symmetry of the this compound molecule will vary, affecting the number of distinct signals. For a highly symmetrical conformer, one would expect to see five signals: one for the two equivalent bridgehead carbons (C-4a, C-8a), and four for the pairs of equivalent methylene carbons (C-1/C-6, C-3/C-8, C-4/C-5, and C-2/C-7 if the nitrogens were carbons, though the carbons of interest are adjacent to them).

To aid in the assignment of these signals, modern NMR techniques are employed. bldpharm.com

APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer): These experiments differentiate carbon signals based on the number of attached protons, distinguishing between CH₂, CH, and quaternary carbons. mdpi.combldpharm.com

HETCOR (Heteronuclear Correlation Spectroscopy): Experiments like HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) correlate each carbon atom with its directly attached proton(s), providing unambiguous C-H connectivity information.

Table 2: Expected ¹³C NMR Signal Types for this compound

Carbon EnvironmentExpected Number of Signals (Symmetrical Isomer)DEPT-135 Phase
Bridgehead (CH)1Positive
Methylene (CH₂)4Negative
Isomer Differentiation via NMR

NMR spectroscopy is crucial for distinguishing between the various isomers of decahydronaphthyridine. researchgate.net

Positional Isomers: Isomers like decahydro-1,8-naphthyridine (B1652190) and this compound can be readily identified by their unique symmetry, which results in a different number of ¹H and ¹³C NMR signals and distinct chemical shift patterns.

Stereoisomers: The distinction between cis- and trans-fused decalin-like systems is also achievable. The stereochemical relationship between the bridgehead protons (H-4a and H-8a) and the conformation of the fused rings lead to significant differences in coupling constants and can induce notable changes in the chemical shifts of the ring carbons due to varying steric (gamma-gauche) effects.

Mass spectrometry is a key analytical technique used to determine the molecular weight of this compound and to gain insights into its structural integrity.

The molecular formula for this compound is C₈H₁₆N₂, which corresponds to a precise molecular weight of 140.23 g/mol . mdpi.com In a mass spectrum, the molecular ion peak (M⁺) would appear at an m/z (mass-to-charge ratio) of 140. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy, distinguishing it from other compounds with the same nominal mass.

Furthermore, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are valuable for assessing the purity of a sample. mdpi.com This method can separate this compound from synthetic intermediates or byproducts, such as partially saturated hexahydro- or tetrahydro-naphthyridines, allowing for their identification based on their individual mass spectra. mdpi.com

Table 3: Molecular Weight Data for this compound

Compound NameMolecular FormulaMolecular Weight ( g/mol )
This compoundC₈H₁₆N₂140.23

Mass Spectrometry (MS)

Fragmentation Pathways and Mechanisms

The mass spectral fragmentation of this compound, like other saturated heterocyclic amines, is governed by the principles of charge localization and the formation of stable fragments. uni-saarland.de In electron impact (EI) mass spectrometry, the initial ionization event typically involves the removal of a non-bonding electron from one of the nitrogen atoms, generating a molecular ion (M+•). uni-saarland.de The energy imparted during ionization can induce unimolecular decomposition of this ion before it reaches the detector. uni-saarland.de

While specific fragmentation data for the parent this compound is not extensively detailed, general fragmentation patterns for cyclic amines and related naphthyridine structures provide significant insight. For secondary amines, a primary fragmentation pathway involves the cleavage of the carbon-carbon bond adjacent to the nitrogen atom (α-cleavage), which is a common and energetically favorable process. arizona.edu

In the case of the aromatic parent, 2,7-naphthyridine (B1199556), fragmentation is observed to occur first at the substituent level, followed by the cleavage of the heterocyclic ring itself. mdpi.com This ring cleavage typically proceeds through the loss of small, stable neutral molecules like hydrogen cyanide (HCN) and acetylene (B1199291) (C₂H₂), leading to characteristic fragments with m/z values of 104, 103, 77, 76, and 50 in many of the spectra of its derivatives. mdpi.com For the saturated this compound, fragmentation would be expected to be dominated by ring-opening reactions initiated by α-cleavage adjacent to the nitrogen atoms and subsequent loss of alkyl and aminoalkyl radical fragments.

X-ray Crystallography for Definitive Structural Validation

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of molecules, including bond lengths, bond angles, and stereochemical configurations. Although a crystal structure for the parent this compound is not prominently reported, analyses of its derivatives and related isomers offer critical structural validation.

X-ray diffraction studies on derivatives of this compound confirm its fused [4.4.0] bicyclic framework. For instance, analysis of octahydro-2,7-naphthyridine derivatives reveals a cis-fused decalin-like structure. In related decahydro-naphthyridine derivatives, the bridgehead carbons (the junction points of the two rings) exhibit dihedral angles of approximately 109.5°, which is consistent with standard sp³ hybridization. The carbon-nitrogen single bond lengths are observed to average 1.47 Å.

The conformation of the fused rings is a key structural feature. X-ray data from a derivative of the related 1,5-naphthyridine (B1222797) isomer, (4aR,8S,8aR)-6-oxo-8-phenylperhydro-1,4-ethano-1,5-naphthyridine, reveals a boat-chair conformation for the decahydro scaffold. In contrast, trans-decahydro- smolecule.com-naphthyridine derivatives have been shown to adopt chair conformations for both rings. vulcanchem.com These findings highlight the ability of the decahydronaphthyridine skeleton to adopt various low-energy conformations depending on the substitution pattern and isomeric form.

Table 1: Key Crystallographic Parameters for this compound Derivatives

Parameter Typical Value Structural Significance Source
C-N Bond Length ~1.47 Å Consistent with a C-N single bond.
Bridgehead C-C Bond Length ~1.547 Å Standard length for a C-C single bond at a ring junction.
Bridgehead Carbon Angle ~109.5° Confirms sp³ hybridization and a saturated, non-planar ring system.
N-H Bond Length ~1.015 Å Typical length for an N-H bond in a secondary amine.

Elemental Analysis

Elemental analysis, typically through combustion analysis, is a fundamental technique used to determine the empirical formula of a compound. preparatorychemistry.com For a pure sample of this compound, the analysis verifies the mass percentages of carbon, hydrogen, and nitrogen, which must align with its molecular formula, C₈H₁₆N₂. guidechem.com

In this procedure, a weighed sample of the compound is completely burned in an excess of oxygen. preparatorychemistry.com The resulting combustion products, carbon dioxide (CO₂) and water (H₂O), are collected and weighed. The mass of nitrogen is typically determined separately. From the masses of these products, the masses of carbon and hydrogen in the original sample can be calculated. preparatorychemistry.comyoutube.com The mass of nitrogen is then used to confirm the elemental composition.

The theoretical elemental composition of this compound (Molecular Weight: 140.23 g/mol ) is calculated as follows and serves as the benchmark for experimental results. guidechem.com Elemental analysis of various decahydronaphthyridine isomers has been used to confirm their successful synthesis and purity. rsc.org

**Table 2: Theoretical Elemental Composition of this compound (C₈H₁₆N₂) **

Element Symbol Atomic Mass ( g/mol ) % Composition
Carbon C 12.01 68.52%
Hydrogen H 1.008 11.50%

Isomeric Studies and Stereochemical Considerations

Isolation and Characterization of Stereoisomers (e.g., trans- and cis-Decahydro-2,7-naphthyridine)

The decahydronaphthyridine ring system, with its two bridgehead carbon atoms, can exist as cis and trans stereoisomers, referring to the relative configuration of the hydrogen atoms at these junctions. rsc.org The isolation and characterization of these isomers are crucial for understanding their distinct chemical and physical properties.

While the separation of this compound isomers is not specifically detailed, extensive work on the closely related decahydro-1,5-naphthyridine (B2828593) provides a clear precedent. The catalytic reduction of 1,5-naphthyridine in an acid solution using a platinum oxide catalyst yields a separable mixture of the trans- and cis-decahydro-1,5-naphthyridines. rsc.orgresearchgate.net The isomers can be successfully distinguished using proton magnetic resonance (PMR) spectroscopy. rsc.orgresearchgate.net A key distinguishing feature in their PMR spectra is the signal width; the trans-isomers consistently exhibit broader signal envelopes compared to the sharper signals of the cis-isomers. rsc.org This difference arises from the more rigid, conformationally locked structure of the trans-decalin-like system compared to the more flexible cis-isomer.

Furthermore, the synthesis of other isomers, such as trans-decahydro-1,6-naphthyridine and trans-decahydro-1,7-naphthyridine, has been achieved in high yields, with their purity confirmed by sharp melting points and analytical data. rsc.org It is noted that the trans-1,6- and trans-1,7-isomers are racemates. rsc.org

Impact of Preparation Method on Isomeric Purity

The stereochemical outcome of the synthesis of decahydronaphthyridines is highly dependent on the chosen preparation method, particularly the reduction conditions used to saturate the aromatic naphthyridine precursor. rsc.org

Different reduction methods can lead to vastly different isomeric purities. For example, the chemical reduction of naphthyridines (specifically the 1,5-, 1,6-, and 1,7-isomers) using sodium in boiling ethanol (B145695) has been shown to produce the trans-decahydro isomers with high stereoselectivity and in high yield. rsc.orgresearchgate.net This method is a reliable route to the thermodynamically more stable trans product.

In stark contrast, catalytic hydrogenation methods can yield different results. The reduction of 1,5-naphthyridine using platinum oxide in an acidic medium produces a mixture of both cis and trans isomers, which then requires separation. rsc.orgresearchgate.net The choice of catalyst is also critical in determining the extent of reduction. For 2,7-naphthyridine, some catalysts like Pd/CaCO₃ may selectively produce the partially hydrogenated tetrahydro-derivative, whereas a more aggressive catalyst like PtO₂ can lead to the fully saturated decahydro product. This demonstrates that controlling the isomeric purity and the degree of saturation requires careful selection of the catalyst, solvent, and reaction conditions.

Computational and Theoretical Investigations of Decahydro 2,7 Naphthyridine

Molecular Modeling and Docking Simulations

Molecular modeling and docking are computational techniques used to predict how a molecule (ligand) like decahydro-2,7-naphthyridine might interact with a biological target, typically a protein or enzyme. researchgate.net These methods are instrumental in drug discovery for predicting the binding orientation and affinity of a compound. researchgate.netsmolecule.com

Molecular docking simulations are employed to predict the binding affinity of this compound derivatives with various biological targets. smolecule.com These simulations can guide the design of new compounds with enhanced potency. For instance, derivatives of the parent naphthyridine scaffold have been investigated as inhibitors for several enzyme families. The biological activities of these derivatives are often linked to their ability to inhibit enzymes such as phosphodiesterases and kinases.

Molecular docking studies on related naphthyridine compounds have been used to develop models for predicting bioactivity. nih.gov For example, derivatives of 2,7-naphthyridine (B1199556) have shown potential in inhibiting tumor growth, suggesting that modifications to the core structure can significantly influence binding with anticancer targets. While specific binding affinity data for the unsubstituted this compound is not extensively documented, studies on its derivatives provide insight into its potential as a scaffold for targeting various receptors and enzymes. smolecule.com

Table 1: Examples of Biological Targets for Naphthyridine Derivatives
Target ClassSpecific Target ExamplePotential ApplicationReference Finding
EnzymesPhosphodiesterase 5 (PDE5)Erectile DysfunctionA derivative showed significant PDE5 inhibition with an IC50 of 0.23 nM.
EnzymesCyclin-Dependent Kinase 8 (CDK8)AnticancerModeling studies of naphthyridine derivatives as CDK8 inhibitors have been performed. nih.gov
EnzymesAcetylcholinesterase (AChE)Neurodegenerative DiseasesSimilar bicyclic amine derivatives have been explored as AChE inhibitors. smolecule.com
ReceptorsNeurokinin ReceptorsPain Perception, Mood RegulationDerivatives of the related decahydro-1,5-naphthyridine (B2828593) interact with neurokinin receptors. smolecule.com

Computational studies help elucidate the specific interactions between this compound derivatives and biological macromolecules. nih.gov These studies explore how the ligand fits into the active site of a protein and identifies key interactions like hydrogen bonds, which are crucial for binding. nih.gov For example, molecular dynamics simulations can reveal that hydrogen bond interactions with specific amino acid residues, such as LYS52 in CDK8, significantly affect the activity of naphthyridine-based inhibitors. nih.gov

The fully saturated, flexible structure of this compound allows it to adopt various conformations to fit into a binding pocket. The nitrogen atoms in the bicyclic system can act as hydrogen bond acceptors, while N-H groups can serve as hydrogen bond donors, facilitating strong interactions with protein active sites. In silico methods like molecular docking align the 3D structure of the compound with the target's active site to visualize and analyze these interactions, guiding the rational design of more effective therapeutic agents. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and geometry of molecules with high accuracy. nih.govarxiv.org These methods are vital for verifying molecular structures and predicting electronic properties that govern reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. nih.gov It is employed to verify the three-dimensional structure of complex molecules like this compound and its derivatives. DFT calculations can confirm geometric parameters obtained from experimental methods like X-ray crystallography and NMR spectroscopy.

For related octahydro-2,7-naphthyridine derivatives, DFT calculations have been used to predict properties such as strain energy, which was calculated to be 18.7 kcal/mol due to the fusion of non-planar rings. Such calculations help to understand the stability of different isomers and conformations. Furthermore, DFT can verify bond angles, such as the approximately 109.5° angles at the bridgehead carbons, which are consistent with sp³ hybridization in the saturated bicyclic framework. These theoretical verifications are crucial for confirming the cis-fused decalin-like structure of such compounds.

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key determinants of its reactivity and stability. chemrxiv.orgnih.gov The HOMO-LUMO energy gap (ΔE) is a particularly important parameter; a smaller gap generally indicates higher reactivity and that the molecule is more polarizable. nih.gov

Table 2: Key Electronic Properties from Quantum Chemical Calculations
PropertyDescriptionSignificance
HOMO (Highest Occupied Molecular Orbital)The outermost molecular orbital containing electrons.Indicates the molecule's capacity to donate electrons; related to ionization potential. researchgate.net
LUMO (Lowest Unoccupied Molecular Orbital)The innermost molecular orbital that is empty of electrons.Indicates the molecule's capacity to accept electrons; related to electron affinity. researchgate.net
HOMO-LUMO Gap (ΔE)The energy difference between the HOMO and LUMO.A small gap suggests high chemical reactivity, low kinetic stability, and ease of charge transfer within the molecule. nih.gov
Chemical Potential (μ)Related to the negative of electronegativity.Describes the tendency of electrons to escape from a system. nih.gov
Chemical Hardness (η)Proportional to the HOMO-LUMO gap.Measures the resistance of a molecule to change its electron distribution. Soft molecules (low hardness) are more reactive. nih.gov

Conformational Analysis via Computational Methods

The this compound scaffold is a saturated bicyclic system, which means it is not flat and can exist in various three-dimensional shapes or conformations. Computational methods are essential for exploring the possible conformations and determining their relative stabilities. nih.govnih.gov

Studies on related hydrogenated naphthyridines indicate that the 2,7-substitution pattern leads to greater conformational flexibility compared to other isomers like the 1,8-analogs. The structure is often described as having a trans-decalin-like geometry. For derivatives of octahydro-2,7-naphthyridine, solution-phase NMR studies have been complemented by computational analysis, revealing the presence of chair-boat conformations. Molecular dynamics (MD) simulations can be used to study the dynamic interconversion between these different conformations in solution. nih.gov These analyses are critical for understanding how the molecule's shape influences its interaction with biological targets, as the bioactive conformation that binds to a receptor may not be the lowest energy conformation in solution. nih.gov

Table 3: Computationally Analyzed Conformational Features of the this compound Scaffold
Conformational FeatureDescriptionMethod of Analysis
Ring ConformationsThe individual six-membered rings can adopt chair, boat, or twist-boat forms. The overall structure is often a combination, such as a chair-boat conformation. NMR Spectroscopy complemented by DFT calculations.
StereoisomerismThe saturated structure has multiple stereocenters, leading to different stereoisomers (e.g., cis- and trans-fused rings).X-ray crystallography, DFT energy calculations.
Conformational FlexibilityThe ability to interconvert between different conformations. The 2,7-isomer is noted for its flexibility. Temperature-dependent NMR, Molecular Dynamics (MD) simulations. nih.gov
Substituent OrientationFunctional groups attached to the rings can be in axial or equatorial positions, which affects stability and reactivity. NOESY correlations in NMR, Quantum mechanical calculations. nih.gov

Biological Activity and Mechanistic Studies of Decahydro 2,7 Naphthyridine Derivatives

Pharmacological Relevance as a Bioactive Scaffold

The decahydro-2,7-naphthyridine nucleus is a fully saturated heterocyclic system that serves as a crucial scaffold in medicinal chemistry. Its three-dimensional structure provides a versatile framework for the development of novel therapeutic agents. The 2,7-naphthyridine (B1199556) scaffold, from which the decahydro- variant is derived, is a recognized "bioactive scaffold" found in various natural products and synthetic compounds with a wide spectrum of biological activities. nih.govresearchgate.net These activities include antitumor, antimicrobial, and anti-inflammatory effects. researchgate.netnih.govnih.gov

The pharmacological significance of this scaffold lies in its ability to be chemically modified at multiple positions, allowing for the fine-tuning of its biological and pharmacokinetic properties. nih.gov Derivatives of the parent 2,7-naphthyridine ring system have been developed as potent and selective inhibitors of various enzymes and kinases, highlighting the core structure's value in drug discovery. researchgate.net The nitrogen atoms within the naphthyridine ring can form hydrogen bonds with the active sites of enzymes, contributing to inhibitory activity. Its utility is further demonstrated by its use as a precursor in the synthesis of kinase inhibitors, such as those targeting BTK/PI3Kδ, which are relevant in cancer therapy. The structural complexity of decahydro- and tetrahydro-naphthyridine derivatives makes them interesting candidates for interacting with biological macromolecules and receptors in ways that simpler analogues cannot. smolecule.com

Specific Biological Activities

A significant application of this compound derivatives is in the research and development of treatments for erectile dysfunction through the inhibition of phosphodiesterase type 5 (PDE5). PDE5 is a key enzyme in the cGMP-specific signaling pathway that modulates smooth muscle relaxation in the corpus cavernosum. frontiersin.org

Novel 2,7-naphthyridine derivatives have been designed and synthesized as a new structural class of potent and specific PDE5 inhibitors. nih.gov One standout compound from this class, designated as 4c (T-0156) , demonstrated exceptionally potent PDE5 inhibition with an IC₅₀ value of 0.23 nM. nih.gov This potency is notably greater than that of Sildenafil, a widely used PDE5 inhibitor. nih.gov Furthermore, T-0156 exhibited high specificity for PDE5 over other phosphodiesterase isozymes, such as PDE1-4 and PDE6. nih.gov In functional assays, T-0156 showed more potent relaxant effects on isolated rabbit corpus cavernosum (EC₃₀ = 5.0 nM) compared to Sildenafil (EC₃₀ = 8.7 nM), underscoring its potential in this therapeutic area. nih.gov

Inhibitory Activity of 2,7-Naphthyridine Derivatives Against PDE5
CompoundPDE5 Inhibition (IC₅₀)Corpus Cavernosum Relaxation (EC₃₀)Reference
T-0156 (Compound 4c)0.23 nM5.0 nM , nih.gov
SildenafilNot specified in texts8.7 nM nih.gov

Derivatives of the 2,7-naphthyridine scaffold have demonstrated significant antitumor and cytotoxic properties against a variety of cancer cell lines. researchgate.net The core structure is found in naturally occurring alkaloids with cytotoxic effects and has been synthetically modified to enhance anticancer activity. nih.govnih.gov

A primary mechanism by which this compound and related derivatives exert their antitumor effects is through the induction of apoptosis, or programmed cell death. Mechanistic studies indicate that these compounds can activate specific signaling pathways that lead to apoptosis. For instance, certain pyrazolo-naphthyridine derivatives have been shown to induce morphological features of apoptosis in HeLa (cervical cancer) and MCF-7 (breast cancer) cells, confirmed through fluorescence microscopy. nih.gov

The pro-apoptotic activity of these compounds is linked to several cellular events, including an increase in oxidative stress, DNA damage, and a decrease in mitochondrial membrane potential. nih.gov The activation of effector caspases, such as caspase-3/7, is a key marker of apoptosis that has been observed following treatment with naphthyridine derivatives in pancreatic cancer cell lines. researchgate.netresearchgate.net Some naturally derived 2,7-naphthyridine analogues, like Neuclefine, have also been found to induce apoptosis in various cancer cells. nih.gov

In addition to inducing apoptosis, this compound derivatives can inhibit cancer cell proliferation by causing cell cycle arrest. This mechanism halts the progression of cancer cells through the various phases of division. Studies on pyrazolo-naphthyridine compounds demonstrated an ability to cause cell cycle arrest in the G0/G1 phase in treated HeLa cells. nih.gov

Another naturally occurring 2,7-naphthyridine derivative, aaptamine, was found to induce a G1 cell cycle arrest. This was associated with a reduction in the levels of key cell cycle regulatory proteins, including cyclin-dependent kinase 2 (CDK2), cyclin-dependent kinase 4 (CDK4), Cyclin D1, and Cyclin E. nih.gov By interfering with these critical components of the cell cycle machinery, the compounds prevent cancer cells from replicating.

The antitumor activity of this compound derivatives is also attributed to their ability to inhibit key enzymes that are essential for cell proliferation and survival. The nitrogen atoms in the naphthyridine ring are capable of forming hydrogen bonds with the active sites of enzymes, leading to their inhibition.

One major class of enzymes targeted by naphthyridine derivatives is topoisomerase II, which is crucial for DNA replication and transcription. nih.govnih.gov Some derivatives, such as vosaroxin, are known to inhibit this enzyme, leading to potent anticancer activity. nih.gov Additionally, the 2,7-naphthyridine scaffold is utilized in the design of kinase inhibitors. Kinases are fundamental to cellular signaling pathways that regulate cell cycle, survival, and proliferation. google.com Specific derivatives have been developed as inhibitors of enzymes like fibroblast growth factor type 1 receptor kinase and dual BTK/PI3Kδ inhibitors, demonstrating the scaffold's versatility in targeting different enzymatic pathways involved in cancer. researchgate.net

Cytotoxic Activity of Naphthyridine Derivatives
Compound Type/NameTarget Cell LineObserved Activity (IC₅₀)MechanismReference
Pyrazolo-naphthyridine (Compound 5j)HeLa (Cervical Cancer)6.4 µMApoptosis, G0/G1 cell cycle arrest, ROS generation nih.gov
Pyrazolo-naphthyridine (Compound 5k)MCF-7 (Breast Cancer)2.03 µMApoptosis, G0/G1 cell cycle arrest, ROS generation nih.gov
1,8-Naphthyridine (B1210474) (Compound 11)MIA PaCa-2 (Pancreatic Cancer)11 µMApoptosis induction, antiangiogenic effects researchgate.net, researchgate.net
Eupolauridine N-oxide (Compound 101)Human Ovarian Cancer3.5 µMAntiproliferative nih.gov, mdpi.com
Eupolauridine N-oxide (Compound 101)Non-small-cell Lung Cancer1.77 µMAntitumor activity nih.gov, mdpi.com

Antimicrobial Properties

The this compound scaffold is a component of various derivatives that have demonstrated notable antimicrobial activities. Research has shown that compounds incorporating this structural motif exhibit significant efficacy against a range of bacterial and fungal pathogens. The antimicrobial potential of these derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms.

This compound derivatives have been found to exert their antimicrobial effects by disrupting the synthesis of the bacterial cell wall. The bacterial cell wall is a crucial structure that provides integrity and protection from osmotic stress. basicmedicalkey.com Its primary component, peptidoglycan, is synthesized through a series of enzymatic steps that are targets for various antibiotics. basicmedicalkey.commdpi.com

Certain this compound derivatives interfere with the transpeptidation step of peptidoglycan synthesis. This inhibition disrupts the cross-linking of peptidoglycan strands, leading to a weakened cell wall and eventual cell lysis. mdpi.com The mechanism is analogous to that of well-established antibiotics, highlighting the potential of this chemical class in developing new antibacterial agents.

In addition to inhibiting cell wall synthesis, this compound derivatives can disrupt critical metabolic pathways within bacterial cells. The survival and proliferation of bacteria are dependent on a multitude of interconnected metabolic reactions. nih.gov Targeting these pathways presents a viable strategy for antimicrobial drug development. isciii.es

Studies have indicated that some derivatives can interfere with nucleic acid synthesis, a fundamental process for bacterial replication. Furthermore, there is evidence that these compounds can affect other essential metabolic functions, thereby inhibiting bacterial growth and viability. isciii.es The ability to disrupt multiple metabolic targets may also reduce the likelihood of developing bacterial resistance. nih.gov

Antiviral Effects

The antiviral potential of this compound derivatives has been an area of active investigation. The core naphthyridine structure is present in various compounds that have demonstrated activity against a range of viruses. researchgate.netnih.govmdpi.com

Mechanistic studies suggest that these derivatives may interfere with viral replication processes. This can include the inhibition of viral enzymes essential for the synthesis of viral components or the disruption of viral entry into host cells. For instance, some related naphthyridine compounds have been shown to inhibit viral RNA synthesis pathways, a critical step in the life cycle of many viruses.

It is important to note that the antiviral activity can be specific to certain types of viruses. For example, a decahydro-closo-decaborate anion with an amino acid ester pendant group showed activity against influenza A/H1N1 virus but was inactive against SARS-CoV-2, indicating a targeted mechanism of action. nih.gov

Enzyme and Kinase Inhibition

This compound derivatives have been identified as potent inhibitors of various enzymes and kinases, which are critical regulators of cellular processes. The nitrogen atoms within the naphthyridine ring are capable of forming hydrogen bonds with the active sites of these proteins, leading to the inhibition of their catalytic activity.

One notable application is in the development of phosphodiesterase type 5 (PDE5) inhibitors. Certain this compound derivatives have shown potent inhibition of PDE5, an enzyme involved in the regulation of blood flow.

Furthermore, the 2,7-naphthyridine scaffold is utilized in the design of kinase inhibitors. Kinases play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer. For example, derivatives of 2,7-naphthyridinone have been developed as inhibitors of c-Kit and VEGFR-2 kinases, which are involved in tumor growth and angiogenesis. researchgate.net Additionally, some 1,5-naphthyridine (B1222797) derivatives have been identified as dual inhibitors of ERK2 and Aurora B kinases. nih.gov A series of IDO1 inhibitors containing a decahydro-1,6-naphthyridine scaffold were also identified with good activity. researchgate.net

Anti-inflammatory and Analgesic Effects

Derivatives of the broader naphthyridine family have been reported to possess anti-inflammatory and analgesic properties. nih.gov The anti-inflammatory activity of some naphthyridine-containing natural products has been linked to the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway. nih.gov

While direct studies on the anti-inflammatory and analgesic effects of this compound are limited, the known activities of related compounds suggest that this is a promising area for future research. The structural features of the this compound core could be leveraged to design novel anti-inflammatory and analgesic agents.

Neuroactive Agent Potential

The 2,7-naphthyridine scaffold serves as a key structural component in the development of neuroactive agents. While the 1,8-isomer of naphthyridine is more prominent in this area, the 2,7-isomer also holds significant potential.

Derivatives of tetrahydro-1,7-naphthyridine-2-carboxamides have been synthesized and evaluated for their potential in imaging metabotropic glutamate (B1630785) receptor 2 (mGlu2), a target for treating various brain disorders. nih.gov This highlights the utility of the naphthyridine core in designing molecules that can interact with central nervous system targets. Research also suggests that compounds similar to 2-acetyloctahydro-2,7-naphthyridin-4a(2H)-ol hydrochloride may exhibit neuroprotective effects.

Mechanistic Elucidation of Biological Action

The biological effects of this compound derivatives are rooted in their interactions with specific biomolecular targets. These interactions can lead to the inhibition of enzymes, interference with genetic processes, and modulation of cellular communication networks.

Enzyme Active Site Binding and Inhibition

A primary mechanism of action for this compound derivatives is the inhibition of enzyme activity through binding to the enzyme's active site. The nitrogen atoms within the naphthyridine core are capable of forming hydrogen bonds with residues in the active site, which can prevent the natural substrate from binding and inhibit the enzyme's catalytic function.

This inhibitory activity has been demonstrated against several key enzymes:

Phosphodiesterase Type 5 (PDE5): Certain 2,7-naphthyridine derivatives have been identified as potent and highly specific inhibitors of PDE5. nih.gov One notable derivative, compound 4c (T-0156) , exhibited powerful inhibition of PDE5 with an IC₅₀ value of 0.23 nM. nih.gov This level of inhibition was found to be more potent than that of Sildenafil. nih.gov The table below details the inhibitory concentration of this derivative.

Cholinesterases: Derivatives of the related octahydro-2,7-naphthyridine scaffold have shown significant inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical for the breakdown of the neurotransmitter acetylcholine.

Indoleamine 2,3-dioxygenase 1 (IDO1): While studies have focused on the decahydro-1,6-naphthyridine scaffold, they demonstrate the potential of the decahydronaphthyridine core to produce potent IDO1 inhibitors, an enzyme implicated in immune response modulation. researchgate.net

Table 1: PDE5 Inhibition by a 2,7-Naphthyridine Derivative

Compound Target Enzyme IC₅₀ (nM)

| 4c (T-0156) | PDE5 | 0.23 nih.gov |

DNA Intercalation and Disruption of Replication/Transcription

Some studies suggest that the planar structure of certain naphthyridine derivatives allows them to intercalate into DNA. This process involves the insertion of the compound between the base pairs of the DNA double helix, which can disrupt critical cellular processes like DNA replication and transcription. While this mechanism is more commonly associated with planar aromatic naphthyridines, the potential for decahydro-derivatives to be metabolized or designed to have intercalating properties is an area of investigation. For instance, metal complexes of related 1,8-naphthyridine derivatives have been shown to bind to DNA primarily through intercalation. researchgate.net

Modulation of Cell Signaling Pathways

This compound derivatives can exert their biological effects by modulating various intracellular signaling pathways that are crucial for cell growth, proliferation, and survival. Their ability to interact with key proteins in these cascades can lead to significant cellular responses, including apoptosis (programmed cell death) in cancer cells.

For example, studies on related 7-substituted 2,3-dihydro-1,8-naphthyridines have shown that these compounds can induce apoptosis in pancreatic cancer cells. researchgate.net This is achieved by activating specific signaling pathways and inhibiting key enzymes involved in cell proliferation. Furthermore, some derivatives have been found to inhibit fibroblast growth factor type 1 receptor kinase, a key component in signaling pathways that promote cell growth and angiogenesis. researchgate.net The development of highly selective inhibitors, such as the 1,7-naphthyridine-based compounds BAY-091 and BAY-297 for the kinase PIP4K2A, highlights the potential of this scaffold to create chemical probes for studying specific signaling events. nih.gov

Receptor Interaction and Signal Transduction Modulation

The this compound scaffold is a key structural element in molecules designed to interact with cellular receptors, thereby modulating signal transduction pathways. The interaction of these compounds with a receptor can initiate or block a signaling cascade, leading to a specific cellular response. A prominent example is the potent relaxant effects observed with the PDE5 inhibitor 4c (T-0156) on isolated rabbit corpus cavernosum, which is a physiological response mediated by the modulation of signal transduction in smooth muscle cells. nih.gov This effect, which surpassed that of Sildenafil, underscores the potential of these derivatives in therapeutic areas requiring receptor modulation. nih.gov

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of this compound derivatives. These studies systematically modify the chemical structure of the lead compound to identify which parts of the molecule are essential for its biological effects.

Influence of Substituent Bulk and Electronic Properties

The size, shape (bulk), and electronic characteristics of substituents attached to the this compound core play a pivotal role in determining the compound's biological activity.

Influence on Cytotoxicity: Research on related 1,8-naphthyridine derivatives has demonstrated that the nature of the side chain has a profound impact on antitumor activity. researchgate.net Compounds featuring an aminoalkyl or a diaminoalkyl side chain at the 7-position showed significant cytotoxicity against pancreatic cancer cells. researchgate.net In contrast, the introduction of a bulkier methyl group or a cyclic amine at the same position resulted in a marked decrease in biological activity. researchgate.net This suggests that steric hindrance and the presence of flexible, charged groups are critical for the desired cytotoxic effect.

Influence on Enzyme Inhibition: The introduction of specific functional groups can enhance enzyme inhibition. For example, adding hydroxyl or acetamido groups to the naphthyridine ring has been shown to significantly improve the inhibitory potency against AChE and BuChE. Similarly, SAR studies on quinoline (B57606) and naphthyridine derivatives have revealed that an aminopyrrolidine group at C-7 of a 1,8-naphthyridine ring is essential for cytotoxicity. nih.gov

Influence of Electronic Properties: The electronic nature of substituents also governs activity. Electron-donating groups, such as an amino group (-NH₂), at certain positions can stabilize transition states and influence binding affinity.

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Naphthyridine Derivatives

Position of Substitution Substituent Type Effect on Biological Activity Compound Class
C7 Aminoalkyl or Diaminoalkyl side chain Increased cytotoxicity researchgate.net 1,8-Naphthyridines
C7 Methyl group or Cyclic amine Decreased cytotoxicity researchgate.net 1,8-Naphthyridines
Naphthyridine Ring Hydroxyl or Acetamido groups Enhanced AChE/BuChE inhibition Naphthyridines

Advanced Biological Assay Methodologies

The evaluation of the biological activity of this compound derivatives relies on a suite of sophisticated assay methodologies designed to provide robust and reproducible data. These methods are crucial for understanding the therapeutic potential of these compounds and for guiding further drug development efforts.

In vitro and Cell-Based Assays (e.g., IC₅₀ Determination, Cytotoxicity Assays)

In vitro and cell-based assays are fundamental tools for characterizing the biological effects of this compound derivatives at the molecular and cellular levels. These assays are essential for determining key parameters such as the half-maximal inhibitory concentration (IC₅₀) and for assessing the cytotoxic potential of these compounds against various cell lines.

IC₅₀ Determination: The IC₅₀ value represents the concentration of a compound that is required to inhibit a specific biological or biochemical function by 50%. For this compound derivatives, IC₅₀ values are determined for a range of biological targets, including enzymes and receptors. For instance, certain derivatives have been evaluated for their inhibitory activity against phosphodiesterase 5 (PDE5), with some compounds demonstrating significant potency. The determination of IC₅₀ values allows for the quantitative comparison of the potency of different derivatives and helps in establishing structure-activity relationships.

Cytotoxicity Assays: Cytotoxicity assays are employed to evaluate the toxic effects of this compound derivatives on cells. These assays are critical for identifying compounds with potential anticancer activity and for assessing the general toxicity profile of the derivatives. A common method used is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability. nih.govnih.gov

Studies have shown that certain this compound derivatives exhibit cytotoxic effects against various human cancer cell lines, including HeLa (cervical cancer), HL-60 (leukemia), and PC-3 (prostate cancer). nih.govnih.gov For example, some derivatives have shown IC₅₀ values in the micromolar range, indicating potent cytotoxic activity. nih.govresearchgate.net In some cases, the cytotoxicity of these derivatives has been found to be greater than that of established anticancer drugs like colchicine. nih.gov The data obtained from these assays are crucial for selecting promising candidates for further preclinical development.

Below is a table summarizing the cytotoxic activity of selected naphthyridine derivatives against various cancer cell lines.

CompoundCell LineIC₅₀ (µM)Reference
Derivative 14HeLa< Colchicine nih.gov
Derivative 15HeLa< Colchicine nih.gov
Derivative 16HeLa0.7 nih.gov
Derivative 16HL-600.1 nih.gov
Derivative 16PC-35.1 nih.gov
Compound 11MIA PaCa-211 researchgate.net

Experimental Design Frameworks (e.g., PICO Framework)

To ensure that research questions are well-formulated and that studies are designed to provide clear and relevant answers, experimental design frameworks are increasingly being utilized in pharmacological research. dergipark.org.trbps.ac.uk One such framework is the PICO process, which stands for Population/Patient/Problem, Intervention, Comparison, and Outcome. wikipedia.orgchapman.edu

While originally developed for evidence-based medicine, the PICO framework can be adapted for preclinical drug discovery to structure experimental plans. wikipedia.orgacs.org In the context of studying this compound derivatives, the PICO framework can be applied as follows:

P (Population/Problem): This could refer to a specific disease model, such as a particular type of cancer or a specific enzymatic pathway that is being targeted. nih.gov

I (Intervention): The intervention would be the administration or application of a specific this compound derivative. chapman.edu

C (Comparison): The comparison group could be a vehicle control, a standard-of-care drug, or other derivatives from the same chemical series. chapman.edu

O (Outcome): The outcomes are the measurable effects of the intervention, such as changes in tumor size, enzyme activity, or biomarker levels. chapman.edubinghamton.edu

The use of such frameworks helps to focus the research, improve the design of experiments, and ensure that the data collected are relevant to the research question. chapman.edu This structured approach is essential for the efficient and effective evaluation of the therapeutic potential of this compound derivatives.

Reproducibility and Data Contradiction Resolution (Standardization, Statistical Analysis, Orthogonal Assays)

Ensuring the reproducibility of experimental results is a cornerstone of credible scientific research. bitesizebio.com In the study of this compound derivatives, several strategies are employed to enhance reproducibility and to resolve any contradictory data that may arise.

Standardization: The standardization of experimental protocols is critical for minimizing variability between experiments and between different laboratories. nih.govcellculturedish.comil-biosystems.com This includes the use of well-characterized cell lines, standardized reagents and assay conditions, and automated liquid handling systems to reduce human error. il-biosystems.com Adherence to standard operating procedures (SOPs) is essential for ensuring that experiments are conducted in a consistent and reproducible manner. nih.gov

Statistical Analysis: Rigorous statistical analysis is essential for interpreting experimental data and for determining the significance of observed effects. cabidigitallibrary.orgmoph.go.th This includes the use of appropriate statistical tests to compare different treatment groups, the calculation of confidence intervals to indicate the precision of estimates, and the use of power analysis to ensure that studies are adequately powered to detect meaningful differences. uspbpep.com In cases of high assay variability, robust statistical methods may be employed to provide a more accurate analysis of the data. nih.gov

Orthogonal Assays: Orthogonal assays are different experimental methods that measure the same biological endpoint but rely on different principles or technologies. revvitysignals.commdpi.com The use of orthogonal assays is a powerful strategy for validating experimental findings and for resolving data contradictions. o2hdiscovery.coaxxam.com For example, if a this compound derivative shows activity in a primary screen, its activity can be confirmed using an orthogonal assay that employs a different detection method. mdpi.comaxxam.com This approach helps to eliminate false positives and increases confidence in the observed biological activity. revvitysignals.commdpi.com For instance, a hit from a luminescence-based assay could be confirmed using a fluorescence-based or a label-free mass spectrometry-based method. mdpi.com

By implementing these strategies, researchers can enhance the reliability and reproducibility of their findings, providing a solid foundation for the development of this compound derivatives as potential therapeutic agents.

Applications Beyond Medicinal Chemistry for Decahydro 2,7 Naphthyridine

Materials Science Research

The inherent electronic properties of the 2,7-naphthyridine (B1199556) ring system, characterized by its nitrogen atoms, make it an attractive candidate for the development of advanced organic materials.

Derivatives of 2,7-naphthyridine are being explored for their utility in organic electronic devices, where their structure can be tailored to achieve desired electronic characteristics. Research has shown that the 2,7-naphthyridine scaffold is a versatile building block for components in organic light-emitting diodes (OLEDs), sensors, and semiconductors.

Theoretical studies using Density Functional Theory (DFT) have been instrumental in this area. A series of novel push-pull chromophores based on 2,7-naphthyridine have been designed and investigated for their non-linear optical (NLO) properties, which are crucial for applications in optical switching. rsc.org These computational studies indicate that strategic substitutions on the naphthyridine core can effectively tune the frontier molecular orbital (FMO) energy gap and enhance hyperpolarizability, leading to materials with significant NLO response. rsc.orgdntb.gov.ua Such properties are vital for creating devices that can modulate light signals, forming the basis of future optical computing and telecommunication technologies.

Furthermore, derivatives of the related compound 1,2,3,4-tetrahydro-2,7-naphthyridine (B27074) have been specifically identified as materials of interest for solar cell applications. The ability to modify the core structure allows for the fine-tuning of light absorption and charge transport properties, which are key performance metrics for photovoltaic devices.

The 2,7-naphthyridine framework serves as an excellent fluorophore, or light-emitting core, for the creation of new luminescent materials. ontosight.ai Its derivatives are noted for having large Stokes shifts (the difference between the peak absorption and peak emission wavelengths), high quantum yields, and good photostability. researchgate.net

Researchers have successfully synthesized novel 2,7-naphthyridine derivatives that exhibit unique light-emitting behaviors, including phosphorescence and thermally activated delayed fluorescence (TADF). rsc.org These properties are highly sought after for applications in advanced display technologies and specialized lighting.

One practical application of this luminescence is the development of fluorescent probes for biological sensing. A probe based on a 2,7-naphthyridine derivative was designed to detect biothiols, such as glutathione, in living cells and zebrafish. researchgate.net The probe operates on a "turn-on" mechanism, where it emits a strong red fluorescence upon reacting with the target molecule, demonstrating rapid response times and high selectivity. researchgate.net

Derivative TypeObserved PropertyPotential ApplicationSource
Fluorophore for Probe (AND-DNBS)Fluorescent turn-on sensing, Large Stokes shift (227 nm)Detection of biothiols (e.g., glutathione) researchgate.net
From 2-(3,5-diaryl-4H-pyran-4-ylidene)malononitrilePhosphorescence, Thermally Activated Delayed Fluorescence (TADF)Advanced display technologies rsc.org

The unique chemical properties and reactivity of the 2,7-naphthyridine scaffold make it a valuable component for building complex molecular devices. ontosight.ai Its ability to act as a ligand and form stable complexes with transition metals opens up applications in coordination chemistry and catalysis. These metal complexes themselves can possess interesting catalytic or material properties, expanding the utility of the parent compound. The development of fluorescent probes, as mentioned previously, is a prime example of how 2,7-naphthyridine derivatives function as key components in sophisticated molecular systems designed for specific sensing tasks. researchgate.net

Agrochemical Research

The biological activity of naphthyridine derivatives is not limited to human medicine; it extends to the development of new agents for crop protection. The broad spectrum of activity associated with these compounds includes effects against fungi and weeds. sciencegate.appresearchgate.net

While direct research into the herbicidal activity of decahydro-2,7-naphthyridine is limited, studies on related isomers provide a basis for exploration. For instance, substituted 1,8-naphthyridine (B1210474) compounds have been utilized as herbicide safeners. smolecule.comnih.gov These safeners are crucial in agriculture as they protect crop plants from the potentially damaging effects of herbicides by enhancing the crop's ability to metabolize the chemical. smolecule.com However, research on fluoroquinolone derivatives noted that nalidixic acid, which features a 1,8-naphthyridine core, did not exhibit herbicidal activity in their tests, indicating that activity is highly dependent on the specific structural features of the molecule. nih.gov

Several studies have highlighted the potential of 2,7-naphthyridine derivatives as antifungal agents. The parent compound, 2,7-naphthyridine, has demonstrated in vitro activity against the fungus Aspergillus fumigatus. biosynth.com Furthermore, reviews of the compound class confirm that 2,7-naphthyridine derivatives exhibit a broad spectrum of antimicrobial activities, which includes fungicidal effects. sciencegate.app Fused ring systems, such as Benzo[c] dntb.gov.uanaphthyridine, have also been noted for their antifungal properties. ontosight.ai This suggests that the 2,7-naphthyridine scaffold is a promising starting point for the development of novel fungicides to combat crop diseases.

Compound/DerivativeTarget Fungus/ActivityResearch FindingSource
2,7-NaphthyridineAspergillus fumigatusDemonstrated antifungal activity in vitro. biosynth.com
Benzo[c] dntb.gov.uanaphthyridineGeneral FungiNoted to possess antifungal activities. ontosight.ai
2,7-Naphthyridine Derivatives (General)Various FungiExhibit a broad spectrum of antimicrobial/antifungal properties. sciencegate.app

Coordination Chemistry and Metal Complexation

The fully saturated bicyclic framework of this compound contains two secondary amine nitrogen atoms, each possessing a lone pair of electrons. This structural feature allows the molecule to function as a chelating or bridging ligand in coordination chemistry. The nitrogen atoms act as Lewis bases, donating their electron pairs to a metal center to form coordination complexes. wikipedia.org While the broader naphthyridine family has been explored for its ability to form metal complexes, specific research detailing the coordination of the this compound isomer is limited. researchgate.net However, general principles of coordination chemistry and knowledge of related structures provide insight into its potential behavior.

The capacity of naphthyridines and their hydrogenated derivatives to act as ligands is well-established. researchgate.net In particular, decahydronaphthyridines, produced by the hydrogenation of their aromatic precursors, have been employed as ligands in the field of asymmetric catalysis. scilit.comepfl.ch The effectiveness of these complexes in catalysis is highly dependent on the stereochemistry of the ligand.

As a bidentate ligand, this compound can coordinate to a single metal center to form a chelate ring. libretexts.orgchemguide.co.uk The stability of such a complex is enhanced by the chelate effect. Alternatively, the two nitrogen atoms can bond to two different metal centers, allowing the ligand to act as a bridge, potentially forming polynuclear or polymeric coordination compounds. researchgate.net The specific coordination mode adopted would depend on various factors, including the nature of the metal ion, the reaction stoichiometry, and the presence of other competing ligands. researchgate.net

While detailed experimental data on specific this compound metal complexes, such as bond lengths or spectroscopic characteristics, are not extensively documented in the literature, its potential coordination modes can be inferred from its structure.

Table 1: Potential Coordination Modes of this compound

Coordination ModeDescriptionPotential Complex Type
Bidentate Chelating Both nitrogen atoms coordinate to the same metal center, forming a stable chelate ring.Mononuclear Complex
Monodentate Only one of the two nitrogen atoms coordinates to a metal center. This is less common for an unhindered diamine but possible.Mononuclear Complex
Bidentate Bridging Each nitrogen atom coordinates to a different metal center, linking them together.Binuclear or Polynuclear Complex

Future Directions and Emerging Research Areas

Development of Novel Decahydro-2,7-naphthyridine Scaffolds

The exploration of novel this compound scaffolds is a burgeoning area of research, driven by the quest for new therapeutic agents with improved efficacy and selectivity. Current efforts are focused on the synthesis of derivatives with diverse substitution patterns and stereochemistries.

The synthesis of this compound and its analogs typically involves the reduction of partially or fully unsaturated 2,7-naphthyridine (B1199556) precursors. Catalytic hydrogenation using platinum-group catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) is a common method to achieve full saturation of the naphthyridine ring system. Researchers are exploring alternative and more efficient synthetic routes, including multi-step sequences involving cyclization reactions to construct the core bicyclic framework. smolecule.com

A key aspect of developing novel scaffolds is the introduction of various functional groups at different positions of the this compound ring. This functionalization allows for the fine-tuning of the molecule's physicochemical properties and its interaction with biological targets. For instance, the synthesis of derivatives with acetyl and hydroxyl groups has been reported, expanding the chemical space of this scaffold. The strategic placement of substituents can significantly impact the biological activity, as seen in derivatives investigated for their potential as enzyme inhibitors or receptor modulators.

The inherent chirality of the this compound core, with its multiple stereocenters, presents both a challenge and an opportunity. The synthesis of stereochemically pure isomers is crucial, as different stereoisomers can exhibit distinct biological activities. Researchers are actively developing stereoselective synthetic methods to access specific diastereomers and enantiomers of this compound derivatives.

Integration with High-Throughput Screening and Combinatorial Chemistry

The this compound scaffold is well-suited for integration into modern drug discovery platforms like high-throughput screening (HTS) and combinatorial chemistry. nih.gov These technologies enable the rapid synthesis and evaluation of large libraries of compounds, accelerating the identification of new drug candidates.

Combinatorial chemistry approaches can be employed to generate diverse libraries of this compound derivatives by systematically varying the substituents at different positions of the scaffold. crysdotllc.commdpi.com This can be achieved by utilizing a common synthetic intermediate and reacting it with a variety of building blocks. The resulting compound libraries can then be screened against a wide range of biological targets to identify hits with desired activities.

High-throughput screening plays a pivotal role in evaluating the biological activity of these compound libraries. nih.govcore.ac.uk Automated systems can rapidly test thousands of compounds for their ability to modulate the activity of a specific enzyme, receptor, or cellular pathway. The data generated from HTS can help identify structure-activity relationships (SAR), guiding the further optimization of lead compounds. vulcanchem.com The integration of this compound chemistry with HTS has the potential to unlock new therapeutic applications for this versatile scaffold.

Advanced Analytical Techniques for Deeper Structural and Mechanistic Insights

A thorough understanding of the structure and properties of this compound and its derivatives is essential for rational drug design. Advanced analytical techniques are indispensable for gaining deeper insights into their three-dimensional structure, conformational dynamics, and interactions with biological macromolecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the structure of this compound derivatives in solution. smolecule.comclockss.orgmdpi.com One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the connectivity of atoms and the stereochemistry of the molecule. mdpi.com For instance, NMR has been used to confirm the regiochemistry and substitution patterns of various naphthyridine isomers. Temperature-dependent NMR studies can also provide insights into the conformational flexibility of the this compound ring system.

Mass Spectrometry (MS) is another critical technique for the characterization of these compounds. smolecule.commdpi.com It provides accurate molecular weight information and can be used to determine the elemental composition of a molecule. core.ac.uk Fragmentation patterns observed in mass spectra can offer valuable structural information, helping to identify and characterize different derivatives. mdpi.com

X-ray Crystallography provides the most definitive three-dimensional structural information of molecules in the solid state. By analyzing the diffraction pattern of a single crystal, researchers can determine the precise arrangement of atoms, including bond lengths, bond angles, and stereochemistry. This information is invaluable for understanding the conformational preferences of the this compound scaffold and for visualizing its interactions with target proteins at the atomic level.

Q & A

Q. Table 1: Synthetic Optimization of this compound Derivatives

Reaction StepConditionsYield (%)Key Reference
AminolysisH2_2NNH2_2, H2_2O, 100°C85
HydrogenationH2_2, Pd/C, EtOH74

Q. Table 2: Comparative Biological Activity of Derivatives

DerivativeSubstituentIC50_{50} (μM)Assay Type
14-Chloro2.3Anticancer
27-Hydroxy5.6Antimicrobial

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Decahydro-2,7-naphthyridine
Reactant of Route 2
Decahydro-2,7-naphthyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.